Amylose - 9005-82-7

Amylose

Catalog Number: EVT-1212312
CAS Number: 9005-82-7
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amylose is a linear polysaccharide composed of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two major components of starch, alongside the branched amylopectin. [] Amylose constitutes approximately 20-30% of most starches, but this proportion can vary significantly depending on the plant source. []

Classification:

  • Low DP amylose: Short-chain amylose, often exhibiting higher solubility. []
  • High DP amylose: Long-chain amylose, typically associated with resistance to enzymatic hydrolysis. []
  • Modified amylose: Chemically modified amylose with altered properties, such as 6-amino-6-deoxyamylose. []

Role in Scientific Research:

  • Food science and technology: Due to its influence on starch properties, amylose is studied extensively for its impact on food texture, digestibility, and nutritional value. [, , ]
  • Biomaterial development: Amylose's film-forming ability and biocompatibility make it a promising candidate for biomaterial applications. []
  • Supramolecular chemistry: Amylose's helical structure enables the formation of inclusion complexes with various guest molecules, making it relevant in supramolecular chemistry research. [, ]
Source and Classification

Amylose is synthesized in plants from adenosine diphosphate-glucose through the action of granule-bound starch synthase. It is classified as a homopolysaccharide due to its composition solely of glucose units. The degree of polymerization can vary, typically ranging from several hundred to several thousand glucose residues, influencing its physical properties and functionality in various applications.

Synthesis Analysis

Methods of Synthesis

Amylose can be synthesized through several methods:

  1. Enzymatic Methods:
    • The most common enzymatic method involves using α-glucan phosphorylases, which catalyze the formation of amylose from glucose 1-phosphate. This process allows for high regioselectivity and mild reaction conditions, making it advantageous over chemical synthesis methods .
    • Another approach utilizes granule-bound starch synthase to extend glucans available on amylopectin, leading to amylose synthesis in vitro .
  2. Classical Methods:
    • These involve mixing amylose-containing starch with ligands under specific conditions (e.g., shear-less heating with dimethylsulfoxide or potassium hydroxide) to facilitate complex formation. The process typically includes heating, pH adjustments, and crystallization steps .
  3. Thermo-mechanical Methods:
    • Techniques such as autoclaving or high-temperature treatments can also be employed to create amylose-lipid complexes, which exhibit unique structural properties .

Technical Parameters

  • Temperature: Varies significantly; for instance, incubation at 60 ºC yields amorphous amylose while temperatures above 90 ºC produce semi-crystalline forms.
  • pH Control: Adjustments are made post-synthesis to promote crystallization and isolate amylose.
Molecular Structure Analysis

Amylose is characterized by its linear structure formed by α(1→4) glycosidic linkages between glucose units. This configuration allows it to adopt a helical conformation, which is crucial for its interactions with other molecules.

Relevant Data

  • Degree of Polymerization: Typically ranges from 200 to 6000 glucose units.
  • Molecular Weight: Varies based on synthesis method; enzymatically synthesized amylose often has a narrow molecular weight distribution due to controlled polymerization conditions .
Chemical Reactions Analysis

Amylose participates in various chemical reactions:

  1. Hydrolysis: Amylose can be hydrolyzed under acidic or enzymatic conditions, breaking down into shorter oligosaccharides or glucose.
  2. Complexation: It readily forms inclusion complexes with lipids and other compounds, influencing its solubility and digestibility.
  3. Glycosylation Reactions: Amylose can serve as a substrate for glycosylation reactions, where additional sugar units are attached via glycosidic bonds.

Technical Details

  • The reaction conditions (pH, temperature) significantly affect the rate and extent of these reactions, impacting the final product's properties.
Mechanism of Action

The mechanism of action for amylose primarily involves its role in energy storage and release within plant cells. During digestion, enzymes such as amylase hydrolyze amylose into maltose and glucose units, which can then be utilized by organisms for energy.

Relevant Data

  • Amylose's helical structure allows it to interact effectively with enzymes that break down polysaccharides, facilitating efficient energy release during metabolism.
Physical and Chemical Properties Analysis

Amylose exhibits several notable physical and chemical properties:

  • Solubility: Generally less soluble in cold water compared to amylopectin; solubility increases with heating.
  • Gel Formation: Capable of forming gels upon cooling after being heated in water.
  • Viscosity: Solutions exhibit unique viscosity characteristics influenced by concentration and temperature.

Relevant Data

  • Molecular Weight Range: Approximately 10^4 to 10^6 g/mol depending on synthesis conditions.
  • Crystallinity: Amylose can form both amorphous and crystalline structures based on processing conditions.
Applications

Amylose has diverse applications across various fields:

  1. Food Industry: Used as a thickening agent and stabilizer in food products due to its gelling properties.
  2. Pharmaceuticals: Employed as an excipient in drug formulations for controlled release.
  3. Biotechnology: Utilized in the development of biodegradable materials and as a substrate for enzyme activity studies.

Scientific Applications

  • Research into amylose has expanded into areas such as genetic engineering to enhance amylose content in crops, exploring its potential health benefits related to glycemic response and dietary fiber content .
Structural Characterization of Amylose

Molecular Architecture and Bonding Patterns

α-(1→4) Glycosidic Linkages and Linear Chain Conformation

Amylose is a primarily linear glucose polymer composed of α-D-glucopyranose units connected by α-(1→4) glycosidic bonds. This configuration creates a right-handed helical structure stabilized by intramolecular hydrogen bonds between the O2-H hydroxyl group of one residue and the O6-H group of the subsequent residue. The degree of polymerization (DP) typically ranges from 300 to 3,000 glucose units, though some botanical variants extend to DP 10,000. The α-(1→4) linkages promote chain flexibility, enabling the formation of helical conformations essential for complexation with ligands like lipids or iodine. This linearity contrasts sharply with amylopectin’s branched architecture, resulting in distinct physicochemical behaviors such as reduced solubility and higher crystallinity potential [1] [5] [8].

Branching Mechanisms: α-(1→6) Glycosidic Bonds and Frequency Analysis

Although predominantly linear, amylose contains sparse α-(1→6) glycosidic bonds (≤1% of linkages), introducing minimal branching. These branch points occur approximately once every 180–320 glucose units, significantly less frequent than amylopectin’s branching (every 20–25 units). Enzymatic studies reveal that such branching arises during biosynthesis via granule-bound starch synthase (GBSS), with branching enzymes like BEIIa occasionally introducing α-(1→6) linkages. This low branching frequency allows amylose to maintain its helical conformation while marginally increasing its hydrodynamic volume. The limited branching distinguishes it from amylopectin, which features clustered branch points that foster tree-like, densely branched structures [1] [2] [4].

Comparative Analysis of Amylose vs. Amylopectin Configurations

Table 1: Structural Comparison of Amylose and Amylopectin

FeatureAmyloseAmylopectin
Glycosidic BondsPredominantly α-(1→4); rare α-(1→6) (≤1%)α-(1→4) and α-(1→6) (4–5% of bonds)
Molecular Weight10⁵–10⁶ Da10⁷–10⁹ Da
Branching FrequencyEvery 180–320 glucose unitsEvery 20–25 glucose units
Chain Length (DP)300–3,000 (linear segments)15–60 (short chains)
SolubilityInsoluble in cold water; soluble when heatedSoluble in cold water; forms stable gels

Amylose’s near-linear chains enable tight packing into crystalline lattices and helical complexes, whereas amylopectin’s branched structure supports granule integrity through clustered crystalline lamellae. This fundamental difference underpins amylose’s role in forming resistant starch (RS) and its lower susceptibility to enzymatic hydrolysis compared to amylopectin [1] [5] [7].

Helical Conformations and Polymorphic Forms

A-, B-, and V-Type Helices: Structural Dynamics in Aqueous Solutions

Amylose exhibits three primary helical polymorphs:

  • A-type: Tightly packed, monoclinic helices with 6 glucose units per turn. Prevalent in cereal starches, they feature low hydration capacity and dense crystalline packing [1] [2].
  • B-type: Open, hexagonal helices with a central water-filled cavity. Characteristic of tuber starches, these helices have 6–7 glucose units per turn and higher hydration stability [1] [7].
  • V-type: Single helices formed when amylose complexes with hydrophobic ligands (e.g., lipids, iodine). The V₆ subtype (6 glucose units/turn) is most common and confers enzymatic resistance [1] [3].

Hydration and temperature critically influence polymorphic transitions: B-type helices dominate in aqueous environments below 60°C, while A-type forms under dehydration. During gelatinization, amylose leaches from granules and adopts disordered conformations, reverting to B-type helices upon cooling (retrogradation) [1] [8].

Table 2: Polymorphic Forms of Amylose Helices

PolymorphHelical ParametersHydrationBotanical PrevalenceKey Features
A-type6 units/turn; monoclinicLowCereals (e.g., maize)Dense packing; no central pore
B-type6–7 units/turn; hexagonalHigh (water-filled)Tubers (e.g., potato)Open structure; stable gels
V-type6 units/turn (V₆)VariableComplex-inducedHydrophobic cavity; RS5 formation

Amylose-Iodine Complexes: Spectroscopic and Crystallographic Insights

Amylose forms intense blue helical complexes with iodine, where I₃⁻ ions align within the hydrophobic core of the V-type helix. This complex exhibits a characteristic absorption maximum at 620–640 nm, with the wavelength shifting to shorter values (590 nm) for chains below DP 45 due to incomplete helix formation. X-ray diffraction reveals that iodine binding increases helix rigidity and reduces pitch from 8.1 Å to 7.8 Å per turn. The complex’s stability depends on chain length: optimal binding occurs at DP 12–15 for single helices, while DP > 20 supports double-helix formation. This interaction underpins the iodine test for starch quantification, where amylose content correlates with absorbance intensity [1] [7] [10].

Molecular Weight Distribution and Chain-Length Profiles

Bimodal Distribution of AM1 and AM2 Fractions

Amylose exhibits bimodal molecular weight distributions in many starches, resolvable into two distinct fractions via size-exclusion chromatography:

  • AM1: High-molecular-weight component (10⁶ Da; DP 2,500–10,000), constituting 70–85% of amylose.
  • AM2: Low-molecular-weight fraction (10⁵ Da; DP 300–2,500), making up 15–30%.

This bimodality arises from differential expression of starch synthases during biosynthesis. AM1 chains form elongated backbones, while AM2 chains represent incompletely synthesized molecules or degradation products. The ratio of AM1:AM2 influences functional properties: higher AM1 content correlates with stronger gels and more stable V-complexes due to enhanced chain entanglement [1] [10].

Impact of Botanical Source on Chain-Length Heterogeneity

Chain-length distributions vary significantly across botanical sources:

  • Cereals (e.g., maize, rice): Amylose DP 800–1,200; bimodal distribution prominent. High-amylose maize (e.g., Amylomaize) contains chains up to DP 3,000.
  • Tubers (e.g., potato): Longer average DP (1,200–2,000) with broader dispersity.
  • Mutants (e.g., waxy maize): Near-absent amylose (<5%), while sugary mutants overproduce short amylose chains (DP 100–500).

Table 3: Molecular Weight Characteristics Across Botanical Sources

Botanical SourceAmylose Content (%)Weight-Avg MW (Da)DP RangeBimodal Distribution
Normal Maize25–281.5–2.0 × 10⁶300–2,500Yes (AM1 dominant)
High-Amylose Maize50–802.5–3.5 × 10⁶500–10,000Yes (AM1 > AM2)
Potato20–242.0–3.0 × 10⁶1,000–3,000Weak
Waxy Rice<2--No
Barley22–251.8–2.2 × 10⁶400–2,800Yes

Chain-length heterogeneity governs functional behaviors: longer chains (DP > 1,000) enhance retrogradation and gel strength, while shorter chains (DP < 500) improve solubility and complexation with lipids to form Type 5 resistant starch (RS5). Genetic modifications targeting starch branching enzymes (SBE) or GBSS can fine-tune these distributions for tailored applications in food processing and biodegradable materials [1] [4] [6].

Compounds Related to Amylose

Properties

CAS Number

9005-82-7

Product Name

AMYLOSE

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1

InChI Key

FYGDTMLNYKFZSV-PXXRMHSHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Synonyms

maltotriose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

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